tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate
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Overview
Description
tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with an aminopyridine group and a tert-butyl carbamate group, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate typically involves multiple steps, including the formation of the piperidine ring, introduction of the aminopyridine group, and protection of the amine with a tert-butyl carbamate group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its aminopyridine group is particularly useful for binding to specific proteins or enzymes.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Researchers are investigating its effects on various biological pathways and its potential to treat certain diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as proteins or enzymes. The aminopyridine group can form hydrogen bonds or other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and aminopyridine-containing molecules. Examples include:
- tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-ethylpiperidin-3-yl)carbamate
- tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-phenylpiperidin-3-yl)carbamate
Uniqueness
tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring, aminopyridine group, and tert-butyl carbamate group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H26N4O2 |
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Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl N-[(3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H26N4O2/c1-11-7-12(19-15(21)22-16(2,3)4)10-20(9-11)14-5-6-18-8-13(14)17/h5-6,8,11-12H,7,9-10,17H2,1-4H3,(H,19,21)/t11-,12+/m0/s1 |
InChI Key |
OYVHBKYSQSWGEV-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN(C1)C2=C(C=NC=C2)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=NC=C2)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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